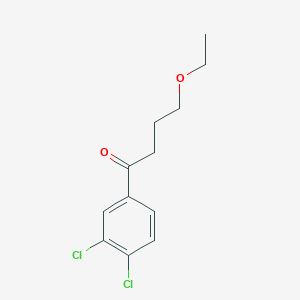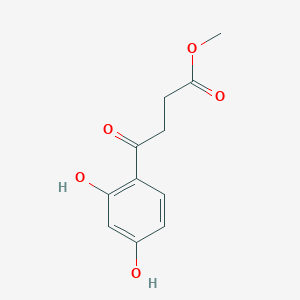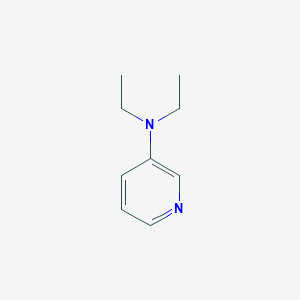
4-(chloromethyl)-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(chloromethyl)-6-methoxyquinoline is an organic compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-6-methoxyquinoline typically involves the chloromethylation of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-(chloromethyl)-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Products include quinoline carboxylic acids, quinoline aldehydes, and quinoline ketones.
Reduction: Products include tetrahydroquinoline derivatives.
科学的研究の応用
4-(chloromethyl)-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is a precursor in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 4-(chloromethyl)-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
- 4-Chloro-6-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
- 4-Chloro-6-ethoxyquinoline
- 4-Chloro-8-methoxyquinoline
Uniqueness
4-(chloromethyl)-6-methoxyquinoline is unique due to the presence of both a chloromethyl and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
4-(chloromethyl)-6-methoxyquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3 |
InChIキー |
HSBKMMSLWXJVGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Nitrophenyl)amino]propane-1,3-diol](/img/structure/B8638656.png)





![1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B8638713.png)
![2-Chloromethyl-5-nitrobenzo[b]thiophene](/img/structure/B8638716.png)

![4-Hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8638732.png)


